

# Application Notes and Protocols for In Vivo Administration of BMS-986020 Sodium

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Compound of Interest		
Compound Name:	BMS-986020 sodium	
Cat. No.:	B15571572	Get Quote

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### Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is implicated in a variety of fibrotic diseases, making BMS-986020 a valuable tool for preclinical research in areas such as idiopathic pulmonary fibrosis (IPF) and other related conditions.[1] Proper dissolution and formulation of BMS-986020 sodium are critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of BMS-986020 sodium for oral administration in animal models, along with relevant solubility data and an overview of the LPA1 signaling pathway.

# Data Presentation Solubility of BMS-986020

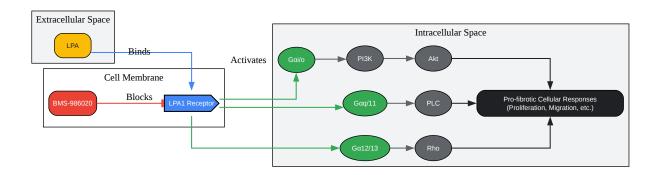


Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	97 mg/mL (201.02 mM)	Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Carboxymethyl cellulose sodium (CMC-Na)	≥ 5 mg/mL	Forms a homogeneous suspension suitable for oral gavage.[2]
DMSO + PEG300 + Tween80 + ddH <sub>2</sub> O	Formulation Dependent	A multi-component vehicle for creating a clear solution.
DMSO + Corn Oil	Formulation Dependent	An alternative lipid-based vehicle.[2]

## **Signaling Pathway**

The binding of lysophosphatidic acid (LPA) to its G protein-coupled receptor, LPA1, activates several downstream signaling cascades. LPA1 couples with three main G protein families:  $G\alpha i/o$ ,  $G\alpha q/11$ , and  $G\alpha 12/13$ .[3][4] Activation of these pathways leads to various cellular responses, including cell proliferation, migration, and cytoskeletal changes, which are crucial in the pathogenesis of fibrosis.[3][4] The antagonist, BMS-986020, blocks these downstream effects by preventing LPA from binding to the LPA1 receptor.





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BMS-986020 blocks LPA-induced pro-fibrotic signaling.

### **Experimental Protocols**

# Protocol 1: Preparation of BMS-986020 Sodium Suspension for Oral Gavage

This protocol describes the preparation of a homogeneous suspension of **BMS-986020 sodium** in carboxymethyl cellulose sodium (CMC-Na), a commonly used vehicle for oral administration in preclinical studies.

### Materials:

- BMS-986020 sodium salt
- Carboxymethyl cellulose sodium (low viscosity)
- · Sterile, deionized water
- Sterile magnetic stir bar and stir plate



- Sterile glass beaker or flask
- Analytical balance
- Spatula

#### Procedure:

- Prepare the Vehicle (0.5% w/v CMC-Na):
  - Weigh the appropriate amount of CMC-Na powder. For example, to prepare 100 mL of 0.5% CMC-Na, weigh 0.5 g of CMC-Na.
  - In a sterile beaker or flask, add the CMC-Na powder to the desired volume of sterile water while stirring continuously with a magnetic stir bar.
  - Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may
    take several hours. It is often convenient to prepare this solution the day before it is
    needed and leave it stirring overnight at room temperature.
- Prepare the BMS-986020 Sodium Suspension:
  - Determine the required concentration of BMS-986020 sodium for your study. For example, to achieve a dose of 5 mg/kg in a mouse with a dosing volume of 10 mL/kg, a 0.5 mg/mL suspension is needed.
  - Weigh the required amount of BMS-986020 sodium powder using an analytical balance.
  - In a separate sterile container, add the weighed BMS-986020 sodium.
  - Slowly add the prepared 0.5% CMC-Na vehicle to the BMS-986020 sodium powder while vortexing or stirring to ensure a homogeneous suspension.
  - For example, to prepare 10 mL of a 0.5 mg/mL suspension, add 5 mg of BMS-986020 sodium to 10 mL of the 0.5% CMC-Na solution.
  - Visually inspect the suspension to ensure there are no large aggregates. If necessary,
     sonicate the suspension for a short period (e.g., 5-10 minutes) in a bath sonicator to aid in



dispersion. Avoid excessive sonication which could degrade the compound.

#### Administration:

- Administer the suspension to the animals via oral gavage at the calculated volume based on their body weight.
- It is crucial to keep the suspension stirring or to vortex it immediately before each administration to ensure a consistent dose is delivered to each animal.

### Storage:

 It is recommended to prepare the suspension fresh on the day of use. If temporary storage is necessary, store the suspension at 2-8°C, protected from light, for no more than 24 hours.
 Before use, allow the suspension to return to room temperature and vortex thoroughly to ensure homogeneity.

# Protocol 2: Preparation of BMS-986020 Sodium Solution for Oral Gavage

This protocol describes the preparation of a clear solution of **BMS-986020 sodium** using a cosolvent system, which may be suitable for studies requiring a true solution rather than a suspension.

### Materials:

- BMS-986020 sodium salt
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH<sub>2</sub>O) or saline
- Sterile microcentrifuge tubes or glass vials



Vortex mixer

#### Procedure:

- Prepare the Stock Solution in DMSO:
  - Prepare a concentrated stock solution of BMS-986020 sodium in anhydrous DMSO. For example, a 48 mg/mL stock solution can be prepared.
  - To prepare 1 mL of a 48 mg/mL stock, weigh 48 mg of BMS-986020 sodium and dissolve it in 1 mL of anhydrous DMSO. Vortex until the compound is completely dissolved.
- Prepare the Final Dosing Solution:
  - The following is an example of a vehicle composition of 10% DMSO, 40% PEG300, 5%
     Tween 80, and 45% ddH<sub>2</sub>O. The final concentration of the components should be adjusted based on the desired final concentration of BMS-986020.
  - $\circ$  To prepare 1 mL of the final dosing solution, first add the required volume of the DMSO stock solution to the appropriate volume of PEG300. For instance, to achieve a final concentration of 2.4 mg/mL, add 50  $\mu$ L of the 48 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300.[2]
  - Vortex the mixture until it is a clear solution.
  - Add 50 μL of Tween 80 to the mixture and vortex again until clear.
  - $\circ~$  Finally, add 500  $\mu L$  of ddH2O or saline to bring the total volume to 1 mL.[2] Vortex thoroughly.
  - The resulting solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.

### Administration and Storage:

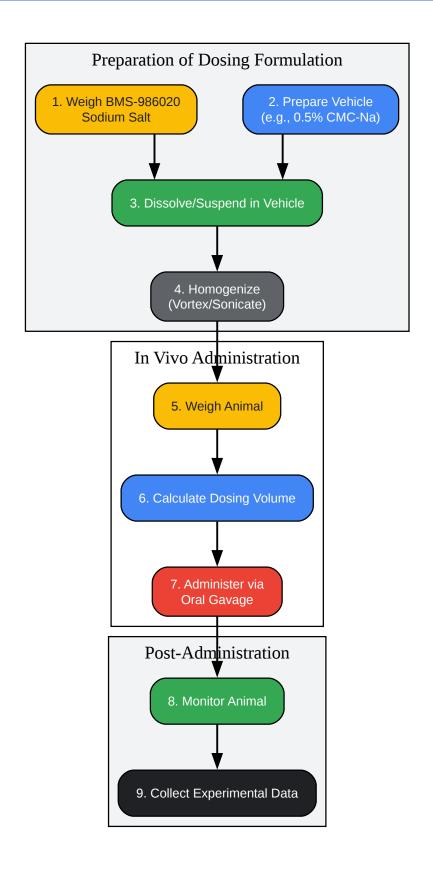
 Administer the solution via oral gavage at the appropriate volume based on animal body weight.



 This solution should be prepared fresh and used immediately for optimal results.[2] Due to the presence of organic solvents, long-term storage of the final dosing solution is not recommended.

## **Experimental Workflow**





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Workflow for in vivo administration of BMS-986020.



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